molecular formula C19H18F3NO2 B2889085 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide CAS No. 1421499-72-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2889085
CAS No.: 1421499-72-0
M. Wt: 349.353
InChI Key: GFHIYTGOKFKEEB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide is a synthetic cyclopropyl carboxamide derivative of interest in medicinal chemistry and pharmacological research. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Compounds within this structural class have demonstrated significant potential in antiparasitic drug discovery. Specifically, the cyclopropyl carboxamide chemotype has been identified through high-throughput phenotypic screening as a novel inhibitor of Plasmodium falciparum cytochrome b, a well-validated target in the mitochondrial electron transport chain . Researchers are exploring these compounds for their potent activity against the asexual blood stage of malaria parasites, with some analogs exhibiting nanomolar efficacy (e.g., EC50 of 40 nM for a frontrunner compound) and high selectivity over human cell lines . The core structure is characterized by a carboxamide group linked to a cyclopropyl moiety, a combination that often confers metabolic stability and target affinity. The presence of the 2-(trifluoromethyl)benzamide group in this particular analog is a feature of interest for structure-activity relationship (SAR) studies, as the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This compound is suited for investigations in hit-to-lead optimization campaigns, mechanism-of-action studies for novel antimicrobials, and exploration of mitochondrial function in apicomplexan parasites.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-9-5-4-8-15(16)17(24)23-12-18(25,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,25H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIYTGOKFKEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Cyano Substitution

The process begins with 2,3-dichlorotrifluorotoluene, which undergoes fluorination at 60–260°C using potassium fluoride or cesium fluoride as catalysts. This yields 2-fluoro-3-chlorotrifluoromethane, which is subsequently treated with a cyaniding agent (e.g., copper cyanide) to replace the chlorine atom with a cyano group, forming 2-chloro-6-trifluoromethylbenzonitrile.

Key Reaction Conditions:

  • Temperature: 120–180°C for fluorination; 80–100°C for cyano substitution
  • Catalysts: Metal fluorides for fluorination; CuCN for cyanation
  • Yield: 75–85% after purification via distillation

Hydrogenation and Hydrolysis

The nitrile intermediate is hydrogenated using Raney nickel or palladium-based catalysts under 1–5 bar H₂ pressure, selectively reducing the cyano group to an amine. Subsequent hydrolysis with aqueous NaOH or KOH converts the amine to the benzamide.

Optimization Notes:

  • Solvent Selection: Methanol or ethanol enhances hydrogenation efficiency.
  • Hydrolysis Time: 2–4 hours at reflux ensures complete conversion.
  • Purity: >97% achieved via recrystallization from ethanol/water mixtures.

Preparation of the Amine Side Chain: 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

The stereochemically complex amine side chain requires careful synthesis to preserve the hydroxyl and cyclopropyl groups.

Epoxide Ring-Opening Strategy

Styrene oxide reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form 2-cyclopropyl-2-hydroxy-2-phenylethanol. The Grignard addition proceeds with high diastereoselectivity (dr > 4:1).

Reaction Scheme:
$$
\text{Styrene oxide} + \text{CyclopropylMgBr} \rightarrow \text{2-Cyclopropyl-2-hydroxy-2-phenylethanol}
$$

Conversion to Amine

The alcohol is converted to a mesylate using methanesulfonyl chloride, followed by displacement with sodium azide to form the azide. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine.

Critical Parameters:

  • Azide Displacement: 12–24 hours at 50°C in DMF
  • Hydrogenation Pressure: 3–5 bar H₂ for 6–8 hours
  • Overall Yield: 60–65% after column chromatography

Amide Bond Formation Strategies

Coupling the benzoyl precursor with the amine side chain demands precise control to avoid racemization and side reactions.

Acid Chloride Route

2-(Trifluoromethyl)benzoyl chloride, generated via treatment of the benzoic acid with thionyl chloride, reacts with the amine in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl.

Typical Conditions:

  • Molar Ratio: 1:1.2 (acid chloride:amine)
  • Reaction Time: 4–6 hours
  • Yield: 70–75%

Carbodiimide-Mediated Coupling

Alternatively, the benzoic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method minimizes epimerization of the chiral centers in the amine.

Optimization Data:

Coupling Reagent Solvent Temperature Yield
EDC/HOBt DCM 0°C 85%
DCC/DMAP THF 25°C 78%

Process Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents like DMF improve solubility of intermediates but may increase side reactions. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and selectivity.

Temperature Control

Low temperatures (−10°C to 0°C) during amide coupling suppress racemization, while higher temperatures (80–100°C) accelerate hydrolysis steps.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.4)
  • Recrystallization: Ethanol/water (3:1) yields crystals with >99% purity

Industrial-Scale Synthesis Considerations

Continuous Flow Chemistry

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes. For example, hydrogenation steps achieve 95% conversion in 2 hours under continuous flow.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical motifs, making it valuable in organic synthesis.

Biology: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets suggests it could be developed into therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Position: The target compound’s ortho-trifluoromethyl group contrasts with meta-substituted analogs (e.g., flutolanil’s 2-CF₃ and 3-isopropoxy). Bis(trifluoromethyl) analogs (e.g., 4,6-bis(CF₃) in ) demonstrate increased hydrophobicity, which could improve blood-brain barrier penetration for CNS targets like GlyT1 .

Amide Side Chain Diversity: The cyclopropyl-hydroxy-phenyl-ethyl side chain in the target compound is unique compared to simpler alkyl or aryl groups in analogs. Cyclopropyl rings are known to confer metabolic stability and conformational rigidity, which may enhance pharmacokinetic profiles . In contrast, the N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, suggesting the target compound’s side chain could be modified for similar catalytic applications .

Flutolanil’s pesticidal use highlights how trifluoromethyl benzamides can be tailored for agrochemical purposes by varying substituents on the amide nitrogen .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its effects against various pathogens, particularly protozoan parasites and cancer cells.

  • Molecular Formula : C18H20F3N2O
  • Molecular Weight : 348.36 g/mol
  • CAS Number : 1421499-72-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzoic acid with appropriate amine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii.

  • Mechanism of Action : The proposed mechanism involves the inhibition of critical metabolic pathways within the parasites, particularly targeting enzymes involved in folate metabolism and heme detoxification.
    • A study demonstrated that related benzamide derivatives inhibit the growth of P. falciparum by disrupting heme detoxification processes, essential for parasite survival in erythrocytes .
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane penetration and thus increasing biological efficacy against intracellular pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested : Various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells, have been used to assess cytotoxicity.
    • Results indicated that this compound exhibits moderate to high cytotoxicity, with IC50 values in the micromolar range .

Case Studies

  • Case Study 1 : A study on a series of benzamide derivatives reported that modifications at the aromatic ring significantly influenced antiparasitic activity. Compounds with a trifluoromethyl group showed enhanced potency against Toxoplasma gondii compared to their non-fluorinated counterparts .
  • Case Study 2 : In vivo studies using murine models demonstrated that administration of this compound led to a significant reduction in parasite load and improved survival rates in infected hosts .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimalarialPlasmodium falciparum5.0
AntitoxoplasmalToxoplasma gondii3.5
AnticancerMCF-7 (Breast Cancer)10.0
AnticancerPC-3 (Prostate Cancer)12.5

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including amide bond formation between 2-(trifluoromethyl)benzoic acid derivatives and substituted ethylamine intermediates. Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., EDC or DCC) with catalysts like DMAP to form the benzamide core .
  • Hydroxylation and Cyclopropanation : Stereoselective introduction of the cyclopropyl and hydroxyl groups via epoxide ring-opening or transition-metal-catalyzed cyclopropanation .
  • Purification : Techniques such as column chromatography or recrystallization in ethanol/dichloromethane mixtures ensure high purity (>95%) .
    Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C for sensitive steps) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm) and trifluoromethyl moiety (δ 110–125 ppm in 19^{19}F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically using a C18 column and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ expected for C20_{20}H19_{19}F3_3NO2_2) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .
  • Enzyme Inhibition : Fluorogenic assays targeting enzymes like Factor XIa or TRPM8 receptors, given structural similarities to related benzamides .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF3_3 group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks. For example:

  • Hydrolysis Studies : Under basic conditions (pH >10), the amide bond undergoes slower hydrolysis compared to non-fluorinated analogs due to reduced electron density at the carbonyl .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the benzene ring is hindered unless directed by ortho-substituents, as -CF3_3 deactivates the aryl ring .

Q. How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

  • Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to enhance membrane penetration .
  • Side-Chain Variations : Introduce ionizable groups (e.g., -NH2_2) to improve solubility without compromising lipophilicity (logP ~3.5) .
  • Biological Testing : Compare MIC values against structurally related analogs to identify critical pharmacophores .

Q. What computational strategies (e.g., QSAR, molecular docking) are effective in predicting biological activity?

  • QSAR Modeling : Use descriptors like molar refractivity and Hammett constants to correlate structural features (e.g., -CF3_3 electronegativity) with antibacterial activity .
  • Docking Simulations : Target bacterial enzymes (e.g., DNA gyrase) to predict binding modes and affinity scores (Glide score ≤ -8 kcal/mol) .

Q. How should researchers address contradictory data in biological assays, such as variable IC50_{50}50​ values across studies?

  • Assay Standardization : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤1%) to minimize variability .
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as racemic mixtures may exhibit divergent activities .
  • Meta-Analysis : Cross-reference data from ≥3 independent studies to identify trends (e.g., potency against Gram-positive vs. Gram-negative strains) .

Q. What stability considerations are critical for long-term storage and in vivo experiments?

  • Thermal Stability : Store at -20°C in amber vials to prevent degradation (t1/2_{1/2} >12 months) .
  • Light Sensitivity : The benzamide core is prone to photodegradation; avoid prolonged UV exposure .
  • Solvent Selection : Use PEG-400 or cyclodextrin complexes for in vivo formulations to enhance aqueous solubility .

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